1-(2,4-Difluorobenzoyl)-2-methylpiperazine is an organic compound classified under the piperazine derivatives. This compound features a difluorobenzoyl group attached to a 2-methylpiperazine ring, which contributes to its unique chemical properties and potential biological activities. The compound's chemical structure can be represented by the molecular formula CHFNO, and it is identified by the CAS number 1240578-61-3. Its synthesis and applications are of considerable interest in medicinal chemistry and industrial chemistry due to its potential as an intermediate in pharmaceutical synthesis and other chemical processes.
The synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-methylpiperazine. The reaction is commonly conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the process. A suitable solvent, often dichloromethane, is used, and the reaction is generally performed at room temperature to maximize yield.
In industrial settings, continuous-flow reactors may be employed to enhance efficiency and yield. This method provides better control over reaction parameters such as temperature and residence time, leading to improved product quality while minimizing side reactions.
The molecular structure of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine consists of a piperazine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
The compound's structure can be visualized with molecular modeling software to analyze steric effects and electronic distributions that influence its reactivity and biological interactions.
1-(2,4-Difluorobenzoyl)-2-methylpiperazine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group enhances binding affinity to these targets, potentially leading to inhibition or activation of their biological functions. The exact pathways depend on the specific application being investigated, particularly in medicinal chemistry contexts where this compound may influence cellular signaling pathways or metabolic processes.
Relevant analyses include spectroscopic methods (such as Nuclear Magnetic Resonance spectroscopy) to confirm structure and purity during synthesis .
1-(2,4-Difluorobenzoyl)-2-methylpiperazine has diverse applications in scientific research:
This compound exemplifies how modifications in chemical structure can lead to significant variations in biological activity and utility in various fields of research.
1-(2,4-Difluorobenzoyl)-2-methylpiperazine represents a structurally specialized piperazine derivative that integrates three pharmacologically significant elements: a benzoyl anchoring group, strategic fluorine substitutions, and chiral methyl substitution on the piperazine ring. This molecular architecture exemplifies modern rational drug design, where the 2,4-difluorobenzoyl moiety enhances metabolic stability and membrane permeability, while the methyl group at the 2-position of piperazine introduces stereochemical complexity critical for target selectivity. Nitrogen heterocycles—particularly piperazines—underpin >60% of small-molecule pharmaceuticals, serving as privileged scaffolds for CNS agents, antimicrobials, and anticancer therapies due to their favorable hydrogen-bonding capacity and conformational flexibility [2] [7]. The deliberate incorporation of ortho- and para-fluorine atoms leverages the "fluorine effect" to modulate electronic properties, lipophilicity (log P), and bioavailability, positioning this compound as a versatile intermediate in neuropharmacology and infectious disease therapeutics [5] [9].
The benzoylpiperazine core functions as a conformationally constrained pharmacophore that balances rigidity and rotational freedom. Acylation of the piperazine nitrogen generates a planar amide bond that supports π-stacking interactions with aromatic residues in target proteins, while the distal nitrogen enables functionalization with diverse alkyl/aryl groups. This modularity is evidenced in FDA-approved therapeutics:
Crystallographic analyses of related 1-benzoyl-4-(3-fluorobenzyl)piperazines reveal that the N-benzoyl group induces a chair conformation in the piperazine ring, with the benzoyl plane twisted 62–78° relative to the amide plane. This dihedral angle minimizes steric clash and facilitates optimal target engagement [10]. The 2-methyl substituent further restricts conformational flexibility, enhancing enantioselective binding—a property exploited in kinase inhibitors and neurotransmitter modulators.
Table 1: Therapeutic Agents Utilizing Benzoylpiperazine Scaffolds
Compound | Therapeutic Class | Key Structural Features | Target |
---|---|---|---|
Iloperidone [5] | Atypical antipsychotic | 4-(6-Fluoro-benzisoxazolyl)piperidine | D₂/5-HT₂A receptors |
Risperidone [5] | Atypical antipsychotic | 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine | D₂/5-HT₂A receptors |
Voriconazole analogs [9] | Antifungal | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone | CYP51 lanosterol demethylase |
Synthetic intermediate [5] | Dopamine antagonist | 4-(2,4-Difluorobenzoyl)piperidine | D₂ receptors |
Difluorobenzoyl derivatives emerged as key pharmacophores in the 1980s–1990s, driven by fluorine’s unique ability to enhance binding affinity and pharmacokinetics without significant steric perturbation. Strategic fluorination mitigates oxidative metabolism via cytochrome P450 enzymes, extending plasma half-lives:
The evolution culminated in hybrid molecules such as carbazole-1,2,4-triazole conjugates, where 2,4-difluorobenzoyl groups enabled DNA intercalation (e.g., compound 19 in [9]). Quantum mechanical studies attribute this bioactivity to fluorine’s electron-withdrawing effect, which polarizes the benzoyl carbonyl, strengthening hydrogen bonds with DNA backbone phosphates (ΔG = −9.2 kcal/mol).
Table 2: Milestones in Difluorobenzoyl-Based Drug Development
Era | Representative Agent | Therapeutic Advance | Impact of 2,4-Difluorobenzoyl |
---|---|---|---|
1990s | Fluconazole | First broad-spectrum triazole antifungal | Enhanced metabolic stability; T₁/₂ = 30 h |
2000s | Voriconazole [9] | Activity against fluconazole-resistant strains | Improved membrane penetration (LogD = 1.2) |
2010s | Ravuconazole analogs [9] | Nanomolar inhibition of CYP51 (MIC₈₀ = 0.0156 μg/mL) | Optimized heme-coordination geometry |
2020s | Hybrid triazole-carbazoles [9] | Dual-action antifungals (membrane + DNA targeting) | Facilitated DNA intercalation (Kd = 10⁶ M⁻¹) |
Chiral 2-methylpiperazine derivatives confer stereospecific binding and metabolic advantages over unsubstituted analogs. The methyl group induces:
In anticancer applications, 2-methylpiperazine-containing quinazolines (e.g., N-(4-fluorobenzyl)-2-(2-methylpiperazin-1-yl)quinazolin-4-amine) demonstrate bactericidal activity against non-replicating Mycobacterium tuberculosis by inhibiting Rv3161c dioxygenase. The methyl group augments solubility (log S = −4.2) relative to piperidine analogs (log S = −5.1), enabling dose reduction [6]. Similarly, 1,2,4-triazole antifungals with 2-methylpiperazine side chains exhibit 64-fold higher potency against A. fumigatus than fluconazole by preventing efflux-mediated resistance [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: